Orthosporin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

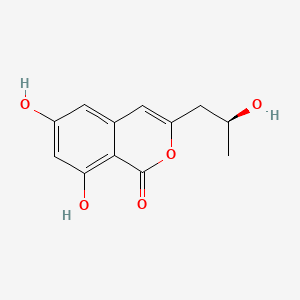

Orthosporin is a member of isocoumarins.

Aplicaciones Científicas De Investigación

Agricultural Applications

Phytotoxicity and Plant Pathology

Orthosporin has been identified as a phytotoxin that affects various plant species. Its role in plant pathology includes:

- Inducing Symptoms of Disease : this compound has been shown to reproduce symptoms of canker in chestnut trees and cause irregular brown spots on the leaves of oats, indicating its pathogenic potential .

- Potential Use in Bioherbicides : Due to its phytotoxic properties, this compound may be explored as a natural herbicide, offering an environmentally friendly alternative to synthetic herbicides.

Medical Applications

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown:

- Inhibition of Bacterial Growth : In vitro assays have indicated that this compound exhibits inhibitory effects against bacteria such as Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, with inhibition zones ranging from 3-7 mm at concentrations of 1 mg/mL .

- Antiviral Activity : The compound has shown dose-dependent antiviral properties, with up to 60% inhibition of reverse transcriptase at specific concentrations .

Study 1: Antimicrobial Activity of this compound

A study conducted on the extract from the endophytic fungus Lasiodiplodia theobromae revealed that this compound is a major component contributing to the extract's antimicrobial properties. The study highlighted:

- Methodology : The fungus was isolated, fermented, and subjected to chromatographic separation to isolate this compound.

- Results : The extract showed significant antibacterial activity against multiple strains, supporting the potential use of this compound in developing antimicrobial agents .

Study 2: Phytotoxic Effects on Crop Species

Research on the effects of this compound on crop species demonstrated:

- Experimental Setup : Different concentrations of this compound were applied to susceptible plant species.

- Findings : Symptoms indicative of phytotoxicity were observed, confirming the compound's potential as a bioherbicide .

Comparative Data Table

Análisis De Reacciones Químicas

Biosynthetic Pathway of Orthosporin Derivatives

This compound derivatives are synthesized via a nonribosomal polyketide synthase (NRPKS)-dependent pathway. Key reactions include:

-

Geminal dichlorination at the C10 position of the 1,3-diketone scaffold by AoiQ’s flavin-dependent halogenase (FDH) domain.

-

Methylation at the O-6 and O-8 positions by AoiQ’s methyltransferase (MT) domain.

-

Deacetylation and ketoreduction mediated by auxiliary enzymes like DiaC .

Geminal Dichlorination

AoiQ-FDH introduces two chlorine atoms at the α-position of the 1,3-diketone moiety in this compound (6 → 2 ). This reaction proceeds via:

-

Electrophilic chlorination : The FDH domain activates chloride ions for α,α-dichlorination.

-

Non-enzymatic deacetylation : The α-chlorinated intermediate undergoes spontaneous deacetylation in aqueous buffer (50% conversion in 1 hour) .

| Reaction Step | Enzyme/Process | Product | Conditions |

|---|---|---|---|

| Dichlorination of 1,3-diketone | AoiQ-FDH | α,α-Dichloro intermediate | In vitro assay (pH 7.5) |

| Deacetylation | Non-enzymatic | α-Haloketone (16 ) | Aqueous buffer, 25°C |

Methylation and Substrate Specificity

AoiQ-MT methylates hydroxyl groups at O-6 and O-8 positions. Substrate flexibility analysis reveals:

-

C8 modifications (e.g., prenylation) abolish enzymatic activity.

| Substrate Modification | AoiQ-MT Activity | Product Yield |

|---|---|---|

| Unmodified 1,3-diketone | High | 1 (gem-dichloro) |

| C8-prenylated analog | Inactive | N/A |

| C10-monochloro intermediate | Moderate | 12 (ketoreduced) |

Experimental Validation

-

In vitro reconstitution : AoiQ-FDH + DiaC converts 6 to 2 (dichlorinated product), confirmed by LC-MS and in situ isotopic labeling with 13C-acetate .

-

Kinetic studies : Non-enzymatic deacetylation of 15 to 16 occurs with a half-life of ~1 hour, while DiaC-driven ketoreduction is instantaneous .

Comparative Analysis with Homologous Systems

Orthologs from Aspergillus nidulans (ndl) and Trichoderma harzianum (hzn) produce only O-6 methylated derivatives (e.g., 3 ), highlighting AoiQ’s unique ability to perform dual methylation .

| Enzyme System | Methylation Sites | Major Product |

|---|---|---|

| AoiQ (A. oryzae) | O-6, O-8 | 1 |

| NgvF (A. nidulans) | O-6 | 3 |

Mechanistic Insights from Computational Studies

While not directly applied to this compound, in silico reaction screening (e.g., for difluorocarbene cycloadditions ) underscores the role of electron-deficient intermediates in facilitating halogenation. These principles align with AoiQ-FDH’s preference for activated 1,3-diketone substrates .

Propiedades

Número CAS |

118063-79-9 |

|---|---|

Fórmula molecular |

C12H12O5 |

Peso molecular |

236.22 g/mol |

Nombre IUPAC |

6,8-dihydroxy-3-[(2S)-2-hydroxypropyl]isochromen-1-one |

InChI |

InChI=1S/C12H12O5/c1-6(13)2-9-4-7-3-8(14)5-10(15)11(7)12(16)17-9/h3-6,13-15H,2H2,1H3/t6-/m0/s1 |

Clave InChI |

XXDAFMSOQNYLBY-LURJTMIESA-N |

SMILES |

CC(CC1=CC2=CC(=CC(=C2C(=O)O1)O)O)O |

SMILES isomérico |

C[C@@H](CC1=CC2=CC(=CC(=C2C(=O)O1)O)O)O |

SMILES canónico |

CC(CC1=CC2=CC(=CC(=C2C(=O)O1)O)O)O |

Sinónimos |

orthosporin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.